(3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone
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Overview
Description
(3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol . This compound is known for its unique structure, which includes both an amino group and a morpholino group attached to a phenyl ring. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone typically involves the reaction of 3-amino-4-(dimethylamino)benzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the raw materials are reacted in large-scale reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Scientific Research Applications
(3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone is utilized in a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of (3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-4-(dimethylamino)phenyl)(piperidino)methanone
- (3-Amino-4-(dimethylamino)phenyl)(pyrrolidino)methanone
- (3-Amino-4-(dimethylamino)phenyl)(azepano)methanone
Uniqueness
(3-Amino-4-(dimethylamino)phenyl)(morpholino)methanone stands out due to the presence of the morpholino group, which imparts unique chemical and biological properties. This group enhances the compound’s solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
[3-amino-4-(dimethylamino)phenyl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-15(2)12-4-3-10(9-11(12)14)13(17)16-5-7-18-8-6-16/h3-4,9H,5-8,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBURURPOVFJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)N2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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